molecular formula C16H12Cl2N4S B12010252 4-((3,4-Dichlorobenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-((3,4-Dichlorobenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12010252
M. Wt: 363.3 g/mol
InChI Key: LDEAZHDBJTVEIA-DJKKODMXSA-N
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Description

4-((3,4-Dichlorobenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a dichlorobenzylidene group, and a methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-Dichlorobenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Dichlorobenzylidene Group: This step involves the condensation of 3,4-dichlorobenzaldehyde with the triazole derivative under acidic or basic conditions.

    Attachment of the Methylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated synthesis systems to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-Dichlorobenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the benzylidene group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, 4-((3,4-Dichlorobenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for further pharmacological studies.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory and anticancer activities, although more research is needed to confirm these effects.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-((3,4-Dichlorobenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity in pathogens. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it can interact with various biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,4-Dichlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-((3,4-Dichlorobenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((3,4-Dichlorobenzylidene)amino)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-((3,4-Dichlorobenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.

Properties

Molecular Formula

C16H12Cl2N4S

Molecular Weight

363.3 g/mol

IUPAC Name

4-[(E)-(3,4-dichlorophenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12Cl2N4S/c1-10-2-5-12(6-3-10)15-20-21-16(23)22(15)19-9-11-4-7-13(17)14(18)8-11/h2-9H,1H3,(H,21,23)/b19-9+

InChI Key

LDEAZHDBJTVEIA-DJKKODMXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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